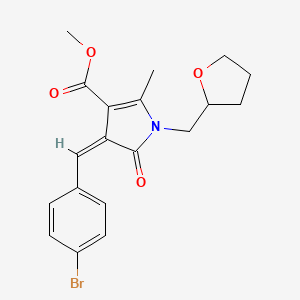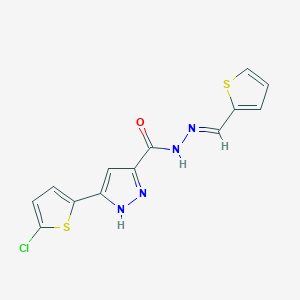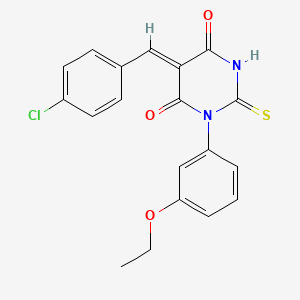![molecular formula C21H19NO2 B11638794 1-[2-methyl-1-(4-methylphenyl)-5-(prop-2-yn-1-yloxy)-1H-indol-3-yl]ethanone](/img/structure/B11638794.png)
1-[2-methyl-1-(4-methylphenyl)-5-(prop-2-yn-1-yloxy)-1H-indol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a methylphenyl group, a prop-2-yn-1-yloxy group, and an ethanone moiety attached to the indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is reacted with a methylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the indole derivative with propargyl alcohol under basic conditions to form the prop-2-yn-1-yloxy group.
Formation of the Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the methylphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-(4-METHYLPHENYL)-2-(1H-INDOL-3-YL)ETHAN-1-ONE: Similar structure but lacks the prop-2-yn-1-yloxy group.
1-(4-METHYLPHENYL)-2-(1H-INDOL-3-YL)PROP-2-YNE: Similar structure but lacks the ethanone moiety.
Uniqueness: 1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE is unique due to the presence of the prop-2-yn-1-yloxy group and the ethanone moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H19NO2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-[2-methyl-1-(4-methylphenyl)-5-prop-2-ynoxyindol-3-yl]ethanone |
InChI |
InChI=1S/C21H19NO2/c1-5-12-24-18-10-11-20-19(13-18)21(16(4)23)15(3)22(20)17-8-6-14(2)7-9-17/h1,6-11,13H,12H2,2-4H3 |
Clé InChI |
SAMBHEHPFJUSFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OCC#C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11638720.png)

![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]hexanamide](/img/structure/B11638724.png)
![(6Z)-2-butyl-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638729.png)
![(5Z)-5-({3-Chloro-4-[(4-iodophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11638730.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11638734.png)
![1-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11638747.png)
![2-[(2-Furylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11638749.png)

![5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine](/img/structure/B11638760.png)

![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B11638784.png)
![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B11638787.png)
